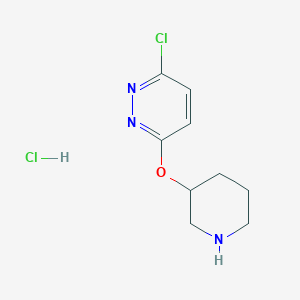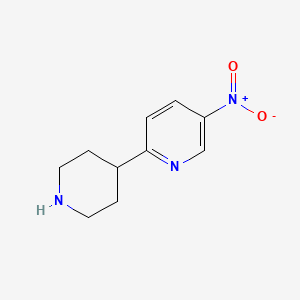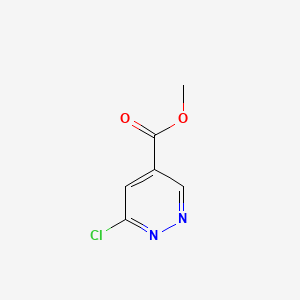![molecular formula C7H6N4OS B1418886 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1148027-11-5](/img/structure/B1418886.png)
2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Übersicht
Beschreibung
2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound with a molecular formula of C7H6N4OS and a molecular weight of 194.22 g/mol . This compound is characterized by the presence of a triazolo-pyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings. The methylsulfanyl group at the 2-position and the carbaldehyde group at the 6-position further define its chemical structure .
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Triazolopyrimidine wurden als Antikrebsmittel beschrieben. Sie können mit verschiedenen biologischen Zielen interagieren und die Proliferation von Krebszellen stören .
Neurologische Erkrankungen
Diese Verbindungen haben aufgrund ihrer Fähigkeit, Kalziumkanäle zu modulieren, potenzielle Anwendungen bei der Behandlung neurologischer Erkrankungen wie der Alzheimer-Krankheit .
Entzündungshemmende Aktivität
Der Triazolopyrimidin-Rest hat sich gezeigt, dass er bei Einbau in andere Moleküle die entzündungshemmende Aktivität verbessert. Dies deutet auf ein Potenzial für die Entwicklung neuer entzündungshemmender Medikamente hin .
Antimikrobiell und Antituberkulose
Triazolopyrimidine sind bekannt für ihre breite Palette an pharmakologischen Aktivitäten, darunter antimikrobielle und antituberkulose Wirkungen .
Cannabinoid-Agonisten
Sie dienen auch als CB2-Cannabinoid-Agonisten, die bei der Schmerzbehandlung und der Behandlung anderer Erkrankungen im Zusammenhang mit dem Endocannabinoid-System hilfreich sein könnten .
Fetizid-Anwendungen
Als Fetizide könnten diese Verbindungen im landwirtschaftlichen Bereich zur Beherrschung unerwünschten Pflanzenwachstums oder Schädlingsbefalls eingesetzt werden .
Adenosin-Antagonisten
Triazolopyrimidine wirken als Adenosin-Antagonisten und könnten therapeutische Anwendungen bei Herz-Kreislauf-Erkrankungen und Erkrankungen im Zusammenhang mit der Adenosin-Signalübertragung haben .
Parasitäre Krankheiten
Komplexe von Triazolopyrimidinen mit Metallen wie Pt und Ru haben eine hohe Aktivität gegen Parasiten gezeigt, was auf eine mögliche Verwendung bei der Behandlung von parasitären Infektionen hindeutet .
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to interact with various targets, including rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been shown to affect a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Result of Action
Similar compounds have been shown to produce different cellular responses in mammalian cells .
Action Environment
It’s synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions .
Biochemische Analyse
Biochemical Properties
2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to act as an inhibitor for enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are crucial in the signaling pathways of various cytokines and growth factors . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cytokines and growth factors. This compound can modulate gene expression by inhibiting the activity of transcription factors downstream of JAK1 and JAK2 . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signal transduction pathways that lead to gene expression changes. The compound’s ability to inhibit these enzymes is attributed to its structural compatibility with the enzyme’s active site, allowing it to form stable complexes that prevent substrate access.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that its inhibitory effects on JAK1 and JAK2 persist, leading to sustained changes in cellular function. Prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of alternative signaling pathways to compensate for the inhibited pathways.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits JAK1 and JAK2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the compound’s impact on other critical enzymes and proteins.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization within cells can affect its activity and function, as it needs to reach its target enzymes to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with JAK1 and JAK2 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These modifications ensure that the compound reaches its target enzymes and exerts its inhibitory effects efficiently.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde can be achieved through various synthetic routes
Eigenschaften
IUPAC Name |
2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c1-13-7-9-6-8-2-5(4-12)3-11(6)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQBMKOFQJQZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C=NC2=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164374 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148027-11-5 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 2-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)
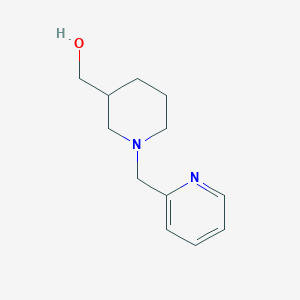

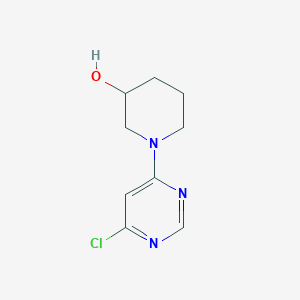
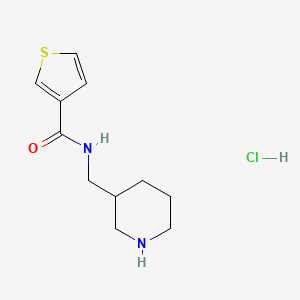
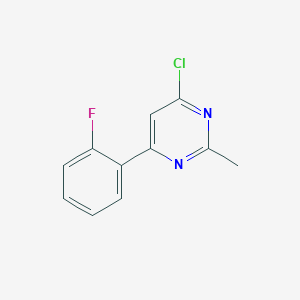
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)

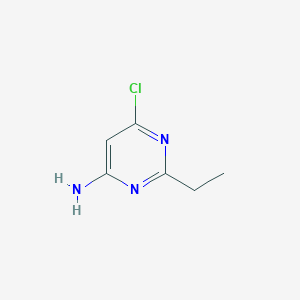
![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)
![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)
